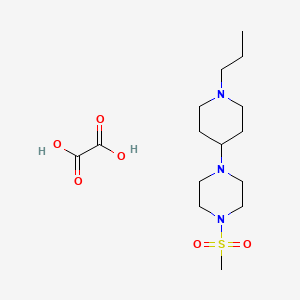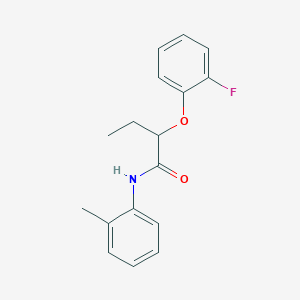
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. MP-10 is a derivative of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is not fully understood, but it is thought to act as a dopamine D3 receptor antagonist. This may explain its potential use in the treatment of drug addiction, as the dopamine system is involved in the reward pathway that is disrupted in addiction. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate may also act on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant effects, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate for lab experiments is its relatively low toxicity compared to other compounds that have similar effects on the central nervous system. This makes it easier to work with and less hazardous for researchers. However, one of the limitations of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is that it has a relatively short half-life in the body, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. One area of research is in the development of more potent and selective dopamine D3 receptor antagonists, which may have greater potential for the treatment of drug addiction. Another area of research is in the development of prodrugs of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, which may have longer half-lives in the body and be more effective in certain experiments. Finally, there is potential for 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate to be used in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, which may be an area of future research.
Méthodes De Synthèse
The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate involves the reaction of 1-propyl-4-piperidinone with methanesulfonyl chloride to form 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine. The piperazine is then reacted with oxalic acid to form the oxalate salt of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been studied extensively for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of effects on the central nervous system. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to act as a dopamine D3 receptor antagonist, which may make it useful in the treatment of drug addiction. It has also been shown to have antidepressant and anxiolytic effects, which may make it useful in the treatment of mood disorders.
Propriétés
IUPAC Name |
1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S.C2H2O4/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18;3-1(4)2(5)6/h13H,3-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPGAZEVHMVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dichlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6125412.png)
![2-(1-adamantyl)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6125425.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)
![1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)